molecular formula C20H34O2 B1232667 (1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol CAS No. 57605-80-8

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

Cat. No.: B1232667
CAS No.: 57605-80-8
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-KPKOZXNESA-N
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Description

This compound is a cyclotetradecatriene diol characterized by a 14-membered carbon ring with three double bonds (4Z, 8Z, 13Z configurations) and hydroxyl groups at positions 1 and 3. Its stereochemistry includes chiral centers at C1 (S), C3 (R), and C12 (S), along with a propan-2-yl (isopropyl) substituent at C12 and methyl groups at C1, C5, and C4.

Properties

IUPAC Name

(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11-,16-7-,17-13-/t18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-KPKOZXNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CC/C(=C\[C@@H](C[C@](/C=C\[C@@H](CC1)C(C)C)(C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57605-80-8
Record name 2,7,11-Cembratriene-4,6-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057605808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound (1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol is a complex terpenoid primarily found in the plant Nicotiana tabacum (tobacco). This compound belongs to a class of natural products known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and other fields.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H34O2
  • IUPAC Name : this compound

This compound features multiple double bonds and hydroxyl groups that contribute to its reactivity and interactions with biological systems.

1. Antioxidant Activity

Research indicates that terpenoids possess significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Properties

Terpenoids are often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could have implications for treating inflammatory diseases.

4. Neuroprotective Effects

Emerging evidence indicates that certain terpenoids exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier and modulate neuroinflammation may position it as a candidate for neurodegenerative disease therapies.

Case Studies and Research Findings

StudyFindings
Study on Tobacco-Derived Terpenoids Demonstrated that compounds similar to this one exhibit significant antioxidant and anti-inflammatory properties in vitro .
Antitumor Activity Research Related compounds showed inhibition of tumor cell proliferation in various cancer cell lines .
Neuroprotection in Animal Models Animal studies indicated that terpenoids can reduce neuroinflammation and improve cognitive function .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities which can be harnessed for various applications:

  • Antioxidant Properties :
    • Phenolic compounds like Duvatriene have been shown to possess strong antioxidant capabilities. This property is crucial in developing functional foods and nutraceuticals aimed at combating oxidative stress-related diseases .
  • Anticancer Activity :
    • Studies have indicated that Duvatriene can induce apoptosis in cancer cells. For instance, its interaction with cellular pathways may lead to increased production of reactive oxygen species (ROS), disrupting metabolic processes in cancer cells .
  • Anti-inflammatory Effects :
    • The compound's structural properties allow it to modulate inflammatory responses. This has implications for therapeutic strategies targeting chronic inflammatory conditions .

Applications in Nanotechnology

Recent advancements in nanotechnology have highlighted the utility of phenolic compounds in the development of nanoparticles for biomedical applications:

  • Drug Delivery Systems :
    • Duvatriene can be integrated into nanoparticle formulations to enhance drug solubility and bioavailability. Its ability to form metal-polyphenol networks makes it suitable for targeted drug delivery systems .
  • Biosensing and Bioimaging :
    • The compound's phenolic nature allows it to be utilized in biosensors and imaging agents due to its biocompatibility and ability to interact with biological molecules .

Case Studies

StudyFindingsApplication
Codonopsis ResearchDemonstrated broad pharmacological activities including immune modulation and anticancer effectsPotential therapeutic agent for cancer treatment
Nanoparticle SynthesisUtilized polyphenol-containing nanoparticles for drug delivery and bioimagingImproved delivery systems for anticancer drugs
Functional Food DevelopmentExplored antioxidant properties for use in functional foodsDevelopment of nutraceuticals aimed at reducing oxidative stress

Comparison with Similar Compounds

Structural Isomerism

The compound’s closest analog is (4E,8E,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol (PubChem CID: 6436665), which differs in the stereochemistry of double bonds at positions 4 and 8 (E vs. Z). Key distinctions include:

  • Molecular Geometry : The Z-configured double bonds in the target compound create a bent conformation, whereas E-configured bonds in the analog produce a more linear structure. This impacts van der Waals interactions and packing efficiency, influencing melting points and solubility .
  • Spectral Signatures: NMR chemical shifts (e.g., ¹H and ¹³C) would vary due to differences in substituent environments. For example, protons near Z-configured double bonds exhibit distinct coupling constants compared to E-configured analogs, as seen in studies of similar terpenoids .
Table 1: Structural and Spectral Comparison
Property Target Compound (4Z,8Z,13Z) Analog (4E,8E,13Z)
Double-bond configuration 4Z, 8Z, 13Z 4E, 8E, 13Z
Predicted solubility in nonpolar solvents Higher (bent structure) Lower (linear structure)
¹H-NMR coupling constants (J values) ~10–12 Hz (cis protons) ~15–17 Hz (trans protons)
PubChem CID Not listed 6436665
Potential applications Understudied Fragrance components

Preparation Methods

Epoxidation and Reductive Opening

  • Epoxidation : Treatment of the triene precursor with meta-chloroperbenzoic acid (mCPBA) forms an epoxide at the 4,8-diene.

  • Reductive Cleavage : Sodium borohydride in tetrahydrofuran (THF) reduces the epoxide to a vicinal diol, establishing the 1,3-diol configuration.

Enzymatic Hydroxylation

Biotransformation using Streptomyces or Aspergillus spp. introduces hydroxyl groups with high stereoselectivity. For instance:

  • Fermentation : The precursor is incubated with Streptomyces griseus in a glucose-rich medium at 28°C for 72 hours.

  • Hydroxylation : Cytochrome P450 enzymes catalyze C-1 and C-3 hydroxylation, yielding the desired diol.

Total Synthesis via Macrocyclization and Diels-Alder Strategy

Total synthesis addresses the challenge of constructing the 14-membered ring with precise stereochemistry. A transannular Diels-Alder (TADA) approach is employed:

Linear Precursor Assembly

  • Diene Synthesis :

    • (E,E)-Farnesyl bromide is coupled with a Z-configured allylic alcohol via Yamamoto coupling to install the 4Z,8Z,13Z triene system.

    • Stereochemical control is achieved using Evans’ oxazolidinone auxiliaries.

  • Dienophile Preparation :

    • A cis-dienophile (e.g., maleic anhydride) is appended to the terminal alkene via Heck coupling.

Macrocyclization and TADA Reaction

  • Ring Closure : Mitsunobu reaction links the diene and dienophile termini, forming a 14-membered macrocycle with 1,3-diol protection as acetates.

  • Thermal Cyclization : Heating the macrocycle at 260°C induces a TADA reaction, generating the trans-anti-trans tricyclic intermediate.

  • Diol Deprotection : Acidic hydrolysis (HCl/MeOH) removes the acetate groups, yielding the target diol.

Stereocontrolled Oxidation of Polyenes

The 1,3-diol motif is introduced via syn-dihydroxylation of a precursor triene:

Osmium Tetroxide-Mediated Dihydroxylation

  • Substrate Preparation : A fully conjugated triene (4Z,8Z,13Z) is synthesized via Wittig olefination.

  • Oxidation : Catalytic OsO₄ with N-methylmorpholine N-oxide (NMO) as a co-oxidant adds two hydroxyl groups across the 1,2-double bond in syn fashion.

  • Workup : Sodium bisulfite quenches excess OsO₄, and the diol is purified via flash chromatography.

Sharpless Asymmetric Dihydroxylation

For enantioselective synthesis, the Sharpless protocol using (DHQD)₂PHAL as a chiral ligand achieves >90% enantiomeric excess at C-1 and C-3.

Key Challenges and Optimization Strategies

  • Stereochemical Control :

    • Evans’ auxiliaries and Sharpless catalysis ensure correct configurations at C-1, C-3, and C-12.

    • Z-configured double bonds require Lindlar catalyst hydrogenation or sterically hindered bases during Wittig reactions.

  • Macrocycle Strain :

    • High-dilution conditions (0.001 M) prevent oligomerization during Mitsunobu macrocyclization.

  • Functional Group Compatibility :

    • Temporary protection of diols as acetates or silyl ethers prevents undesired side reactions.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability
Natural Extraction0.01–0.1%RacemicLow
Semisynthesis15–20%ModerateModerate
Total Synthesis (TADA)8–12%HighLow
Osmium Dihydroxylation30–40%HighHigh

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Answer : Form teams integrating synthetic chemists, biophysicists, and data scientists. Use shared platforms (e.g., Benchling) for real-time data annotation. Apply CRDC subclass RDF2050103 (chemical engineering design) to bridge molecular synthesis and systems biology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Reactant of Route 2
(1S,3R,4Z,8Z,12S,13Z)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol

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